![molecular formula C16H18Cl2N+ B14596621 Bis[(4-chlorophenyl)methyl]-dimethyl-azanium CAS No. 60525-44-2](/img/structure/B14596621.png)
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium is a chemical compound known for its unique structure and properties It consists of two 4-chlorophenyl groups attached to a central azanium ion, with two additional methyl groups
Preparation Methods
The synthesis of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the formation of the azanium ion. Industrial production methods may involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide.
Scientific Research Applications
Bis[(4-chlorophenyl)methyl]-dimethyl-azanium has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis[(4-chlorophenyl)methyl]-dimethyl-azanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds to Bis[(4-chlorophenyl)methyl]-dimethyl-azanium include:
Bis(4-chlorophenyl) sulfone: Known for its use in high-temperature polymers and environmental persistence.
Methylsulfonyl-PCBs: These compounds are of interest due to their environmental impact and biological activity. This compound is unique due to its specific structure and the presence of the azanium ion, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60525-44-2 |
|---|---|
Molecular Formula |
C16H18Cl2N+ |
Molecular Weight |
295.2 g/mol |
IUPAC Name |
bis[(4-chlorophenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C16H18Cl2N/c1-19(2,11-13-3-7-15(17)8-4-13)12-14-5-9-16(18)10-6-14/h3-10H,11-12H2,1-2H3/q+1 |
InChI Key |
KUJBSXDLVARBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)

![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
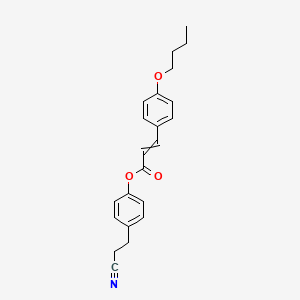
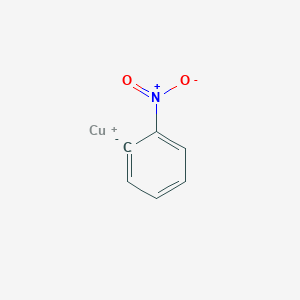
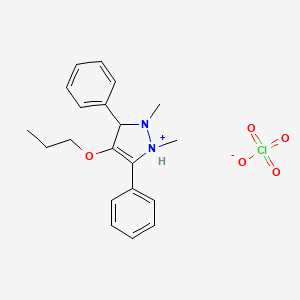
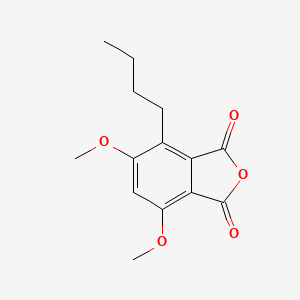

![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
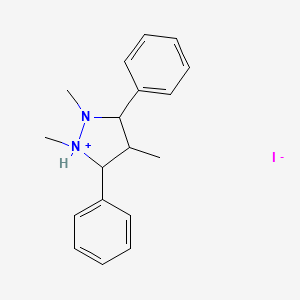
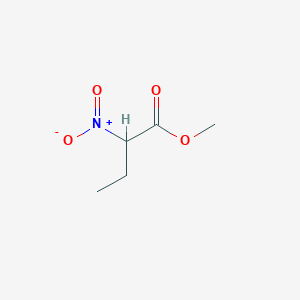
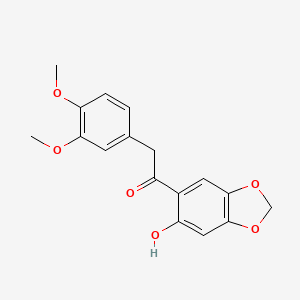
![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
